molecular formula C11H10BrNO B11860169 6-Bromo-3-ethoxyquinoline CAS No. 1355582-96-5

6-Bromo-3-ethoxyquinoline

Cat. No.: B11860169
CAS No.: 1355582-96-5
M. Wt: 252.11 g/mol
InChI Key: SUADAZIEAAXMQM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-ethoxyquinoline typically involves the bromination of 3-ethoxyquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 6-position of the quinoline ring. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-ethoxyquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 6-Bromo-3-ethoxyquinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria . The exact molecular pathways involved can vary based on the specific biological target and the structure of the derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-ethoxyquinoline is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the ethoxy group at the 3-position and the bromine atom at the 6-position can enhance its solubility and binding affinity in certain applications .

Properties

CAS No.

1355582-96-5

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

6-bromo-3-ethoxyquinoline

InChI

InChI=1S/C11H10BrNO/c1-2-14-10-6-8-5-9(12)3-4-11(8)13-7-10/h3-7H,2H2,1H3

InChI Key

SUADAZIEAAXMQM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C2C=CC(=CC2=C1)Br

Origin of Product

United States

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